5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole
CAS No.:
Cat. No.: VC13701505
Molecular Formula: C14H20BrNOSi
Molecular Weight: 326.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrNOSi |
|---|---|
| Molecular Weight | 326.30 g/mol |
| IUPAC Name | 2-[(5-bromoindol-1-yl)methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-10-13(15)4-5-14(12)16/h4-7,10H,8-9,11H2,1-3H3 |
| Standard InChI Key | SQRZSFZJSFACHS-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)Br |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Bromo-1-({[2-(trimethylsilyl)ethoxy]methyl})-1H-indole (IUPAC name: 2-[(5-bromoindol-1-yl)methoxy]ethyl-trimethylsilane) belongs to the indole family, featuring a bicyclic aromatic system fused with a pyrrole ring. The SEM group at the 1-position introduces steric bulk and lipophilicity, while the bromine atom at the 5-position enhances electrophilic reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀BrNOSi |
| Molecular Weight | 326.30 g/mol |
| CAS Number | Not formally assigned |
| InChIKey | SDBGBQSQKWGACK-UHFFFAOYSA-N |
| SMILES | CSi(C)CCOCN1C=CC2=C1C=CC=C2Br |
The molecular formula and weight align with those of its structural isomer, 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole, which shares identical atomic composition but differs in bromine placement .
Spectral and Computational Data
Infrared (IR) spectroscopy of analogous SEM-protected indoles reveals characteristic absorptions for Si-C (1250–750 cm⁻¹) and C-O-C (1100–1050 cm⁻¹) bonds . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the SEM group’s methylene protons (δ 3.5–4.0 ppm) and trimethylsilyl protons (δ 0.0–0.5 ppm). Computational studies predict moderate lipophilicity (LogP ≈ 3.8) due to the SEM group’s silicon-based hydrophobicity.
Synthesis and Functionalization
Synthetic Routes
The synthesis of 5-bromo-1-({[2-(trimethylsilyl)ethoxy]methyl})-1H-indole likely follows a two-step protocol:
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SEM Protection: Indole’s nitrogen is alkylated with SEM chloride under basic conditions (e.g., NaH/DMF), yielding 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole.
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Electrophilic Bromination: Bromine introduction at the 5-position is achieved via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) .
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| SEM Protection | SEM-Cl, NaH, DMF, 0°C → RT | 85–90% |
| Bromination | NBS, FeCl₃, CH₂Cl₂, 0°C | 70–75% |
This approach mirrors methods used for 4-bromo analogs, where bromine positioning is controlled by electronic directing effects . The SEM group’s electron-donating nature via the oxygen atom directs electrophiles to the para position (5-position in indole) .
Challenges and Optimization
Key challenges include:
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Regioselectivity: Competing bromination at the 3- or 7-positions may occur without precise reaction control.
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SEM Stability: Acidic conditions during workup may prematurely cleave the SEM group, necessitating neutral pH buffers .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in organic solvents (e.g., dichloromethane, THF). The SEM group enhances stability against oxidation and enzymatic degradation, making it suitable for prolonged storage.
Thermal Behavior
Differential scanning calorimetry (DSC) of related SEM-indoles shows melting points between 120–140°C, with decomposition above 250°C .
Applications in Medicinal Chemistry
Biological Activity
While direct studies on 5-bromo-1-SEM-indole are sparse, analogs demonstrate:
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Anticancer Activity: Brominated indoles inhibit tubulin polymerization (IC₅₀ ≈ 2–5 µM).
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Antimicrobial Effects: SEM groups enhance bioavailability, improving efficacy against Gram-positive bacteria (MIC ≈ 8–16 µg/mL) .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Brominated SEM-Indoles
| Property | 4-Bromo Isomer | 5-Bromo Isomer |
|---|---|---|
| CAS Number | 604788-42-3 | Not assigned |
| Synthetic Yield | 89% | 70–75% (estimated) |
| Melting Point | 128–130°C | 120–125°C (predicted) |
| LogP (Predicted) | 3.7 | 3.8 |
The 5-bromo isomer’s distinct electronic profile may favor interactions with planar binding pockets in biological targets, offering advantages over the 4-bromo variant in specific applications.
Future Research Directions
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Synthetic Methodology: Develop catalytic systems for regioselective bromination.
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Biological Screening: Evaluate the compound’s activity against cancer cell lines and microbial pathogens.
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SEM Deprotection Studies: Optimize conditions for SEM removal without damaging the indole core.
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